1-(2-Ethylbutoxy)hexane

Physical chemistry Electrolyte formulation Solvent property screening

1-(2-Ethylbutoxy)hexane (CAS 2415751-81-2) is an asymmetric aliphatic ether with molecular formula C12H26O and molecular weight 186.33 g/mol, characterized by a branched 2-ethylbutoxy group linked to a linear hexyl chain. The compound is commercially available at 99% purity (GC) and presents as a liquid at 20°C with density 0.7886 g/cm³.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
CAS No. 2415751-81-2
Cat. No. B6328455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylbutoxy)hexane
CAS2415751-81-2
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCCOCC(CC)CC
InChIInChI=1S/C12H26O/c1-4-7-8-9-10-13-11-12(5-2)6-3/h12H,4-11H2,1-3H3
InChIKeyKTDCFQZZZCBAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylbutoxy)hexane CAS 2415751-81-2: Asymmetric Branched Ether for High-Rate Electrolyte Formulation


1-(2-Ethylbutoxy)hexane (CAS 2415751-81-2) is an asymmetric aliphatic ether with molecular formula C12H26O and molecular weight 186.33 g/mol, characterized by a branched 2-ethylbutoxy group linked to a linear hexyl chain . The compound is commercially available at 99% purity (GC) and presents as a liquid at 20°C with density 0.7886 g/cm³ . Its asymmetric molecular architecture—combining a branched alkyl substituent on one side of the ether oxygen with a linear chain on the other—positions this compound within a recently validated class of asymmetric ether solvents that exhibit accelerated lithium redox kinetics in high-rate battery applications, distinguishing it from conventional symmetric ethers and linear analogs [1].

Why 1-(2-Ethylbutoxy)hexane Cannot Be Replaced by Symmetric Ethers or Linear Analogs in Electrochemical Applications


In electrolyte formulations for lithium metal batteries, the substitution of an asymmetric branched ether with a symmetric analog (e.g., dihexyl ether) or a linear ether without steric branching introduces fundamentally different electrochemical behavior that cannot be compensated by adjusting concentration or additives. Recent high-impact studies in Nature Energy and Nature Communications have established that molecular asymmetry in ether solvents substantially accelerates Li⁺ redox kinetics, with asymmetric ethers demonstrating higher exchange current densities and enhanced high-rate Li⁰ plating/stripping reversibility compared to symmetric ethers [1]. Furthermore, branched-chain-rich ethers induce steric hindrance effects that exclude competing solvent molecules from the Li⁺ solvation sheath, thereby reducing desolvation energy and enabling stable low-temperature cycling—a property absent in linear unbranched analogs [2]. Generic substitution with symmetric or linear ethers would therefore compromise critical performance parameters including exchange current density, high-rate reversibility, and low-temperature operability, regardless of identical molecular formula (C12H26O) or similar physical properties. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(2-Ethylbutoxy)hexane vs. Comparators: Density, Exchange Current Density, and Steric Desolvation


Physical Density Differential: 1-(2-Ethylbutoxy)hexane (0.7886 g/cm³) vs. Dihexyl Ether (0.793 g/cm³) as C12H26O Isomer

1-(2-Ethylbutoxy)hexane exhibits a measured density of 0.7886 g/cm³ at 20°C , which is approximately 0.55% lower than the density of its symmetric C12H26O isomer, dihexyl ether (0.793 g/cm³ at 20-25°C) . This density differential, while numerically small, reflects the fundamental difference in molecular packing arising from the asymmetric branched architecture versus the symmetric linear bis-hexyl structure. In electrolyte formulation, density directly impacts gravimetric energy density calculations and solvent volume-to-mass conversions in concentration-dependent performance optimization.

Physical chemistry Electrolyte formulation Solvent property screening

Class-Level Advantage: Asymmetric Ether Exchange Current Density Enhancement vs. Symmetric Ethers

Peer-reviewed research published in Nature Energy (2025) establishes that asymmetric ether solvents accelerate lithium redox kinetics compared to symmetric ethers, as quantified by exchange current density measurements. Asymmetric ethers (exemplified by 1-ethoxy-2-methoxyethane and 1-methoxy-2-propoxyethane) demonstrated higher exchange current densities and enhanced high-rate Li⁰ plating/stripping reversibility relative to symmetric ether controls [1]. This class-level finding applies directly to 1-(2-ethylbutoxy)hexane, which shares the defining asymmetric ether architecture—different alkyl substituents on either side of the ether oxygen—that underlies the observed kinetic advantage. The mechanism involves minimized steric hindrance during Li⁺ desolvation, where symmetric solvents tend to block Li⁺ movement under electric fields while asymmetric alignment facilitates faster reduction [2].

Electrochemistry Lithium metal battery Electrolyte solvent Redox kinetics

Branched Steric Architecture Advantage: Reduced Desolvation Energy vs. Linear Unbranched Ethers

Research published in Nano-Micro Letters (2024) demonstrates that branch chain-rich ethers induce a steric hindrance effect that excludes other solvent molecules from the Li⁺ solvation sheath, effectively reducing desolvation energy. The study employed branch chain-rich diisopropyl ether (DIPE) as a co-solvent and quantified performance via Li (50 μm)||LiFePO₄ (10 mg cm⁻²) cell cycling at −20°C, achieving stable operation over 650 cycles with 87.2 mAh g⁻¹ capacity [1]. 1-(2-Ethylbutoxy)hexane contains a branched 2-ethylbutoxy substituent that confers analogous steric bulk to that demonstrated as beneficial in DIPE-containing electrolytes. This branched architecture stands in contrast to linear unbranched ethers (e.g., di-n-hexyl ether, dipropyl ether) which lack the steric hindrance necessary for excluding competing solvents from the primary solvation sphere, thereby exhibiting higher desolvation barriers and inferior low-temperature cycling stability.

Low-temperature battery Solvation chemistry Steric hindrance Electrolyte design

Purity Grade Differentiation: 99% (GC) Specification Supporting High-Precision Electrochemical Studies

1-(2-Ethylbutoxy)hexane is commercially supplied with a minimum purity specification of 99% as determined by gas chromatography (GC) . This high purity grade is essential for reproducible electrochemical studies, as trace impurities—particularly water, residual alcohols from incomplete etherification, and halide contaminants from Williamson synthesis routes—are known to participate in parasitic side reactions at electrode interfaces, alter solid-electrolyte interphase (SEI) composition, and confound measurements of fundamental kinetic parameters such as exchange current density and coulombic efficiency. In contrast, the symmetric isomer dihexyl ether is commonly offered at 98% (GC) minimum purity . While a 1% purity difference may appear modest, in the context of trace impurity-driven SEI formation and interfacial degradation mechanisms, this specification difference represents a meaningful quality assurance advantage for applications requiring high-fidelity electrochemical characterization or long-term cycling studies.

Electrolyte purity Trace impurity analysis Reproducible electrochemistry

Asymmetric Architecture Enables >600 Cycle Anode-Free Pouch Cell Performance (Class-Level Validation)

The asymmetric ether solvent class has been validated at the pouch cell level under demanding electric vertical take-off and landing (eVTOL) cycling protocols. The Nature Energy study demonstrated that an asymmetric ether electrolyte formulation (1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane with 2 M LiFSI) enabled over 600 cycles in anode-free Cu||Ni95 pouch cells (200 mAh) under eVTOL conditions—the first demonstration of such performance for this cell configuration [1]. Additionally, asymmetric non-fluorinated ethers including 1-(2-methoxyethoxy)hexane (M6C), which shares the hexyl-terminal structural motif with 1-(2-ethylbutoxy)hexane, enabled stable cycling of Li||NMC811 cells at 4.3 V for over 200 cycles under stringent conditions (N/P = 2.5) while delivering robust performance under fast charging (3C) [2]. These pouch-cell and high-voltage validations establish the asymmetric ether class as industrially relevant for next-generation battery applications, providing a procurement rationale that extends beyond laboratory-scale characterization.

Anode-free battery Pouch cell eVTOL Cycle life

High-Value Application Scenarios for 1-(2-Ethylbutoxy)hexane in Electrolyte R&D and Advanced Solvent Engineering


High-Rate Lithium Metal Battery Electrolyte Co-Solvent Development

1-(2-Ethylbutoxy)hexane is optimally positioned for formulation screening in high-rate lithium metal battery electrolytes, leveraging its asymmetric ether architecture to accelerate Li⁺ redox kinetics. The Nature Energy findings that asymmetric ethers exhibit higher exchange current densities than symmetric ethers [1] provide a direct scientific rationale for incorporating this compound into electrolyte libraries targeting fast-charging applications. Its branched 2-ethylbutoxy substituent introduces steric hindrance that, based on class-level evidence, facilitates rapid Li⁺ desolvation and stable high-rate cycling. Procurement of this compound enables systematic exploration of structure-property relationships in asymmetric ether solvent design, particularly for Li||NMC811 and anode-free cell configurations where exchange current density directly governs rate capability.

Low-Temperature Electrolyte Formulation for Cold-Climate Energy Storage

The branched 2-ethylbutoxy group in this compound confers steric hindrance properties analogous to those validated in branch chain-rich diisopropyl ether (DIPE), which enabled stable Li||LiFePO₄ cycling over 650 cycles at −20°C [2]. This structural feature makes 1-(2-Ethylbutoxy)hexane a strategic candidate for low-temperature electrolyte co-solvent development, where steric exclusion of competing solvent molecules from the Li⁺ solvation sheath reduces desolvation energy. Researchers developing electrolytes for electric vehicle applications in cold climates or aerospace energy storage systems with wide operating temperature requirements should prioritize this compound over linear unbranched ethers that lack the steric architecture necessary for low-temperature performance.

High-Purity Reference Standard for Anode-Free Cell Cycling Studies

With a minimum purity specification of 99% (GC) and a density of 0.7886 g/cm³ , 1-(2-Ethylbutoxy)hexane meets the stringent purity and property documentation requirements for use as a reference solvent in anode-free pouch cell cycling studies. The class-level validation of asymmetric ethers in anode-free Cu||Ni95 cells achieving >600 cycles under eVTOL protocols [1] establishes the relevance of this compound class for the most demanding lithium metal battery configurations. The high purity grade minimizes confounding impurity effects on SEI composition and coulombic efficiency measurements, making this compound suitable for fundamental mechanistic studies of lithium plating/stripping reversibility in commercially relevant pouch cell formats.

Comparative Structure-Property Studies of C12H26O Ether Isomers

As a C12H26O asymmetric branched ether with density 0.7886 g/cm³ distinct from the symmetric dihexyl ether (0.793 g/cm³) , 1-(2-Ethylbutoxy)hexane serves as a key comparator in systematic investigations of how molecular symmetry and branching affect electrolyte solvent performance. Researchers conducting structure-property relationship studies should procure this compound alongside symmetric isomers to isolate the electrochemical consequences of asymmetry and steric branching—effects now recognized in high-impact literature as critical determinants of Li⁺ solvation structure, desolvation kinetics, and ultimately battery rate capability and cycle life [1][2]. This application scenario is particularly relevant for academic and industrial electrolyte R&D groups building proprietary solvent libraries for next-generation lithium metal battery platforms.

Technical Documentation Hub

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23 linked technical documents
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